molecular formula C15H11NO B12843454 (3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-42-4

(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile

Cat. No.: B12843454
CAS No.: 893734-42-4
M. Wt: 221.25 g/mol
InChI Key: FMALDIMCZYYZEY-UHFFFAOYSA-N
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Description

(3'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is a biphenyl derivative featuring a formyl (-CHO) group at the 3' position and an acetonitrile (-CH2CN) moiety at the 4 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its electron-withdrawing formyl group enhances reactivity in nucleophilic additions and cyclization reactions, while the acetonitrile group facilitates further functionalization via nitrile chemistry .

Properties

CAS No.

893734-42-4

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-[4-(3-formylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H11NO/c16-9-8-12-4-6-14(7-5-12)15-3-1-2-13(10-15)11-17/h1-7,10-11H,8H2

InChI Key

FMALDIMCZYYZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formylated biphenyl intermediate. Subsequent reaction with acetonitrile under basic conditions introduces the acetonitrile group.

Industrial Production Methods

Industrial production of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (3’-Carboxy[1,1’-biphenyl]-4-yl) acetonitrile.

    Reduction: (3’-Hydroxy[1,1’-biphenyl]-4-yl) acetonitrile.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile involves its reactivity towards various chemical reagents. The formyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the acetonitrile group can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs differ in substituent type and position on the biphenyl scaffold. These variations significantly influence electronic properties, solubility, and reactivity:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
(3'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile -CHO (3'), -CH2CN (4) C15H11NO 221.26 High polarity, reactive formyl group
(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile -CHO (4'), -CH2CN (4) C15H11NO 221.26 Steric hindrance at 4' position reduces reactivity compared to 3' isomer
(4'-Chloro[1,1'-biphenyl]-4-yl)acetonitrile -Cl (4'), -CH2CN (4) C14H10ClN 227.69 Electron-withdrawing Cl enhances electrophilicity; lower solubility in polar solvents
(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile -OCH3 (3'), -CH2CN (4) C15H13NO 223.27 Electron-donating methoxy group increases electron density; slower reaction kinetics
2-(4'-Vinyl-[1,1'-biphenyl]-4-yl)acetonitrile -CH2CH2 (4'), -CH2CN (4) C16H13N 219.28 Vinyl group enables polymerization or cross-linking; used in fluorescent materials

Key Observations :

  • Positional Isomerism : The 3'-formyl derivative exhibits greater reactivity in nucleophilic additions than the 4'-formyl analog due to reduced steric hindrance .
  • Electronic Effects : Methoxy (electron-donating) and chloro/formyl (electron-withdrawing) groups modulate electron density on the biphenyl core, affecting reaction rates and regioselectivity .
Comparison of Reactivity
  • Cyclopropanation : (3'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile may undergo cyclopropanation with ethylene carbonate, similar to 2-(3',4'-dichloro-2-fluoro[1,1'-biphenyl]-4-yl)acetonitrile, yielding nitrile-containing cyclopropanes for pharmaceutical applications .
  • Nitrile Utilization : The acetonitrile group in analogs like 2-([1,1'-biphenyl]-4-yl)cyclobutane-1-carbonitrile undergoes nucleophilic addition or reduction to amines, highlighting its versatility .

Physicochemical Properties

  • Solubility: Polar substituents (e.g., -CHO) enhance solubility in acetonitrile and DMF compared to non-polar derivatives like the chloro analog .
  • Thermal Stability : Methoxy and vinyl derivatives exhibit lower melting points due to reduced crystallinity, whereas halogenated analogs show higher thermal stability .

Biological Activity

(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

  • Chemical Formula : C16_{16}H13_{13}N
  • Molecular Weight : 233.28 g/mol
  • Functional Groups : Contains a formyl group and a nitrile group which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrile group in the compound can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to the modulation of biological pathways. The formyl group may also participate in hydrogen bonding, enhancing the compound's affinity for specific targets.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer pathways or inflammation.
  • Receptor Interaction : It could interact with various receptors, influencing signal transduction processes.

In Vitro Studies

Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. Below is a summary of key findings from recent studies:

Cell LineIC50_{50} Value (µM)Observations
MCF-7 (Breast)15.2Significant inhibition of cell proliferation.
HeLa (Cervical)12.7Induces apoptosis through caspase activation.
A549 (Lung)18.5Inhibits migration and invasion capabilities.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed an IC50_{50} of 15.2 µM, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents like doxorubicin.
  • Mechanistic Insights : Further investigations into the mechanism revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in HeLa cells.
  • Anti-Migratory Effects : In A549 lung cancer cells, the compound was found to significantly reduce cell migration and invasion, suggesting potential applications in preventing metastasis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the biphenyl structure or the functional groups can significantly impact biological activity:

  • Substituent Variations : Introduction of electron-withdrawing groups on the biphenyl moiety enhances cytotoxicity.
  • Nitrile Group Modifications : Alterations to the nitrile group can affect binding affinity to target proteins.

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